(Iodomethyl)cyclobutane

Description

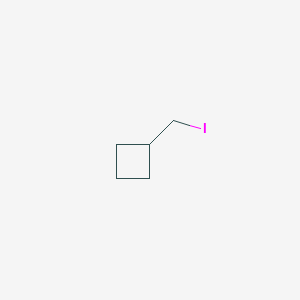

Structure

3D Structure

Properties

IUPAC Name |

iodomethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHQLLOJOKZLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376700 | |

| Record name | (Iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16408-62-1 | |

| Record name | (Iodomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Iodomethyl)cyclobutane from Cyclobutanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (iodomethyl)cyclobutane from cyclobutanemethanol, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic methodologies: the direct, one-pot Appel reaction and a two-step sequence involving tosylation followed by the Finkelstein reaction. This guide is intended to equip researchers with the necessary information to select the most suitable method for their application and to execute the synthesis successfully.

Executive Summary

The conversion of cyclobutanemethanol to this compound is a key transformation for introducing a reactive iodomethyl moiety onto a cyclobutane scaffold. This functional group can then be readily used in a variety of subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions, to generate diverse molecular architectures. This guide presents detailed experimental protocols, quantitative data, and mechanistic insights for the two most common and effective synthetic routes.

Synthetic Methodologies

Two principal methods for the synthesis of this compound from cyclobutanemethanol are presented:

-

Method 1: The Appel Reaction. This is a one-pot reaction that directly converts the primary alcohol to the corresponding alkyl iodide using triphenylphosphine and iodine, typically in the presence of a base like imidazole. It is a widely used and generally high-yielding reaction.

-

Method 2: Two-Step Tosylation and Finkelstein Reaction. This method involves the initial conversion of the alcohol to a tosylate ester, which is an excellent leaving group. The tosylate is then displaced by iodide in a classic S(_N)2 reaction, known as the Finkelstein reaction.

The choice between these methods will depend on factors such as the desired purity of the product, the scale of the reaction, and the sensitivity of other functional groups present in the molecule.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic methods.

Table 1: Reagents and Conditions for the Appel Reaction

| Reagent/Parameter | Molar Ratio (relative to Cyclobutanemethanol) | Notes |

| Triphenylphosphine (PPh(_3)) | 1.5 | |

| Iodine (I(_2)) | 1.5 | |

| Imidazole | 3.0 | Acts as a base and catalyst |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions recommended |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | ~16 hours | Reaction progress should be monitored by TLC |

Table 2: Reagents and Conditions for the Two-Step Tosylation-Finkelstein Reaction

| Step | Reagent/Parameter | Molar Ratio (relative to Substrate) | Solvent | Temperature | Reaction Time |

| 1. Tosylation | p-Toluenesulfonyl chloride (TsCl) | 1.2 | Dichloromethane (DCM) | 0 °C to Room Temperature | ~4-6 hours |

| Pyridine or Triethylamine | 1.5 | ||||

| 2. Finkelstein Reaction | Sodium Iodide (NaI) | Excess (e.g., 3.0) | Acetone | Reflux | ~12-24 hours |

Experimental Protocols

Method 1: Appel Reaction for the Synthesis of this compound

This protocol is adapted from a general and reliable procedure for the iodination of primary alcohols.

Materials:

-

Cyclobutanemethanol

-

Triphenylphosphine (PPh(_3))

-

Iodine (I(_2))

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.) and dissolve it in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add iodine (1.5 eq.) to the stirred solution. The mixture will turn dark brown.

-

Add imidazole (3.0 eq.) in one portion. The mixture should become a clear, yellow solution.

-

After stirring for 10-15 minutes at 0 °C, add a solution of cyclobutanemethanol (1.0 eq.) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Method 2: Two-Step Synthesis of this compound via Tosylation and Finkelstein Reaction

Step 1: Synthesis of Cyclobutylmethyl Tosylate

Materials:

-

Cyclobutanemethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Cold dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve cyclobutanemethanol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add pyridine or triethylamine (1.5 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates completion.

-

Quench the reaction with cold water and transfer to a separatory funnel.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO(_3), and brine.

-

Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield crude cyclobutylmethyl tosylate, which can often be used in the next step without further purification.

Step 2: Finkelstein Reaction to Yield this compound

Materials:

-

Crude Cyclobutylmethyl Tosylate

-

Sodium Iodide (NaI)

-

Acetone

-

Water

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Dissolve the crude cyclobutylmethyl tosylate (1.0 eq.) in acetone in a round-bottom flask.

-

Add sodium iodide (3.0 eq.) and heat the mixture to reflux.

-

Maintain the reflux for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation or flash column chromatography.

Mandatory Visualizations

Reaction Pathways

The following diagrams illustrate the chemical transformations described in this guide.

Caption: The Appel reaction pathway for this compound synthesis.

Caption: The Tosylation-Finkelstein reaction pathway.

Experimental Workflow

The logical flow of the experimental procedures is depicted below.

Caption: Comparative experimental workflow for the two synthetic methods.

Spectroscopic Analysis of (Iodomethyl)cyclobutane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (Iodomethyl)cyclobutane, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while some data is derived from predictive models and analysis of similar compounds, it provides a robust foundation for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the cyclobutane ring and the iodomethyl group. The chemical shifts are influenced by the electronegativity of the iodine atom and the ring strain of the cyclobutane moiety.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂I | ~3.2 | Doublet | 2H |

| -CH- (ring) | ~2.5 | Multiplet | 1H |

| -CH₂- (ring, adjacent to CH) | ~2.0 - 2.2 | Multiplet | 4H |

| -CH₂- (ring, opposite to CH) | ~1.8 - 1.9 | Multiplet | 2H |

¹³C NMR (Carbon NMR) Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon attached to the iodine atom is expected to be significantly shifted downfield. The predicted chemical shifts are listed below.[1][2]

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂I | ~10 |

| -CH- (ring) | ~35 |

| -CH₂- (ring) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups and their expected vibrational frequencies are detailed below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (alkane) | 2850 - 3000 | Strong | Stretching |

| CH₂ | 1440 - 1480 | Medium | Bending (Scissoring) |

| C-I | 500 - 600 | Medium-Strong | Stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation patterns. The monoisotopic mass of this compound is 195.97490 Da.[3]

| m/z | Ion | Notes |

| 196 | [M]⁺ | Molecular ion peak |

| 127 | [I]⁺ | Iodine cation |

| 69 | [C₅H₉]⁺ | Loss of iodine radical |

| 41 | [C₃H₅]⁺ | Further fragmentation of the cyclobutylmethyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[4]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust its depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[4]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[4]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a liquid sample using an FTIR spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation :

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[5]

-

-

Background Spectrum Acquisition :

-

With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis :

-

Data Processing and Cleaning :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of a volatile compound like this compound using GC-MS.

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane). The concentration should be in the parts-per-million (ppm) range.

-

-

Instrument Setup :

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).[6]

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).[6]

-

Set the MS parameters, including the ionization mode (typically electron impact at 70 eV), scan range, and scan time.[6]

-

-

Injection and Analysis :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[6]

-

The sample is vaporized in the injector and separated based on its components' boiling points and interactions with the capillary column.

-

As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

-

Data Analysis :

-

The resulting total ion chromatogram (TIC) shows peaks corresponding to different components.

-

The mass spectrum of the peak corresponding to this compound can be analyzed to determine its molecular weight and fragmentation pattern.

-

The spectrum can be compared to a library database (e.g., NIST) for confirmation.[6]

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown organic compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic identification of an organic compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H9I | CID 2763052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

An In-Depth Technical Guide to (Iodomethyl)cyclobutane for Researchers and Drug Development Professionals

Introduction: (Iodomethyl)cyclobutane is a halogenated cycloalkane that serves as a valuable building block in organic synthesis. Its unique structural motif, featuring a strained four-membered ring, offers specific conformational constraints that are of increasing interest in medicinal chemistry and drug design. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications in the development of pharmaceuticals.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic strong odor. It is classified as a flammable liquid and requires careful handling due to its potential as a skin, eye, and respiratory irritant. It is harmful if swallowed.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉I | [1][2][3] |

| Molecular Weight | 196.03 g/mol | [1][2] |

| Density | 1.768 g/cm³ | [3] |

| Boiling Point | 166.7 °C at 760 mmHg | [3] |

| Flash Point | 66.9 °C | [3] |

| Refractive Index | 1.564 | [3] |

| IUPAC Name | iodomethylcyclobutane | [1][2] |

| CAS Number | 16408-62-1 | [1][2] |

Solubility: As a haloalkane, this compound is sparingly soluble in water but readily dissolves in a range of organic solvents. This is attributed to the principle of "like dissolves like," where the non-polar to weakly polar nature of this compound allows for favorable intermolecular interactions with organic solvents such as hydrocarbons and chlorinated solvents.

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, most notably via nucleophilic substitution reactions.

Synthesis via Finkelstein Reaction

A common and efficient method for the preparation of this compound is the Finkelstein reaction, which involves the conversion of a corresponding alkyl bromide or chloride to an alkyl iodide.[4][5][6] This reaction is typically performed using sodium iodide in acetone, where the precipitation of the less soluble sodium bromide or chloride drives the equilibrium towards the desired product.[4][6][7]

Experimental Protocol:

-

Reactants: (Bromomethyl)cyclobutane, Sodium Iodide (NaI), Acetone.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (Bromomethyl)cyclobutane in a sufficient volume of dry acetone.

-

Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A white precipitate of sodium bromide will form.

-

Filter the mixture to remove the precipitated salt.

-

The acetone is removed from the filtrate under reduced pressure.

-

The resulting crude product is then taken up in a suitable organic solvent, such as diethyl ether, and washed with water and brine to remove any remaining water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield crude this compound.

-

Synthesis via Appel Reaction

Alternatively, this compound can be synthesized from cyclobutanemethanol using the Appel reaction.[8][9] This reaction utilizes triphenylphosphine and iodine to convert the primary alcohol to the corresponding alkyl iodide.[8][10][11]

Experimental Protocol:

-

Reactants: Cyclobutanemethanol, Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole, Dichloromethane (DCM).

-

Procedure:

-

To a solution of cyclobutanemethanol and triphenylphosphine in dichloromethane at 0 °C, add a solution of iodine and imidazole in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

The reaction mixture is then filtered to remove the triphenylphosphine oxide byproduct.

-

The filtrate is washed successively with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

-

Purification by Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by vacuum distillation.[12][13][14][15][16] This technique allows for distillation at a lower temperature, thus preventing potential decomposition of the compound.[12][14]

Experimental Protocol:

-

Apparatus: A standard vacuum distillation setup including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, a vacuum adapter, a cold trap, and a vacuum pump.[12] All glassware must be inspected for cracks to prevent implosion under vacuum.[12] A stir bar should be used for smooth boiling.[12]

-

Procedure:

-

The crude this compound is placed in the distillation flask with a stir bar.

-

All joints of the apparatus must be properly greased to ensure a good seal.[12]

-

The system is gradually evacuated to the desired pressure.

-

Once a stable vacuum is achieved, the distillation flask is gently heated.

-

Fractions are collected based on the boiling point at the given pressure. The main fraction containing the purified this compound is collected in a pre-weighed receiving flask.

-

After the distillation is complete, the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

-

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the iodomethyl group. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism due to the primary nature of the alkyl halide.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to introduce different functional groups onto the cyclobutane scaffold.

Caption: Sₙ2 reaction of this compound.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, cyclobutylmethylmagnesium iodide, by reacting it with magnesium metal in an anhydrous ether solvent.[17][18][19][20] This organometallic reagent is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds.[17][19]

Experimental Workflow for Grignard Reagent Formation and Reaction:

Caption: Formation and reaction of a Grignard reagent.

Applications in Drug Development

The cyclobutane moiety is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, conformational rigidity, and potency.[13][14][18] The rigid, puckered structure of the cyclobutane ring can help to lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.[13][14]

While the direct use of this compound in the final structure of a marketed drug is not prominently documented, its utility lies in its role as a key intermediate for introducing the cyclobutylmethyl group. This group is present in some important pharmaceuticals. For instance, the cyclobutylmethyl moiety is a key structural feature in the hepatitis C virus (HCV) protease inhibitor, Boceprevir .[21][22][23][24] The synthesis of such complex molecules often involves the coupling of fragments, and a reactive intermediate like this compound or its corresponding Grignard reagent can be crucial in these synthetic strategies.

General Synthetic Strategy in Drug Development:

Caption: Role of this compound in drug synthesis.

Conclusion

This compound is a versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its physical and chemical properties, coupled with its reactivity, make it an important building block for the introduction of the cyclobutylmethyl moiety into complex molecules. The detailed experimental protocols provided in this guide offer a practical resource for researchers and scientists working with this compound. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of strained ring systems like that found in this compound is expected to play an increasingly important role.

References

- 1. This compound | C5H9I | CID 2763052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. byjus.com [byjus.com]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Appel Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. chemistry.muohio.edu [chemistry.muohio.edu]

- 15. benchchem.com [benchchem.com]

- 16. jackwestin.com [jackwestin.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. softbeam.net:8080 [softbeam.net:8080]

- 21. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

(Iodomethyl)cyclobutane: A Technical Guide for Chemical Researchers

CAS Number: 16408-62-1 Molecular Formula: C₅H₉I

This technical guide provides an in-depth overview of (Iodomethyl)cyclobutane, a key intermediate in organic synthesis, particularly for the introduction of the cyclobutane moiety in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, properties, and reactivity, supported by experimental protocols and data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16408-62-1 | [] |

| Molecular Formula | C₅H₉I | [] |

| Molecular Weight | 196.03 g/mol | [] |

| Density | 1.768 g/cm³ | [] |

| SMILES | C1CC(C1)CI | [] |

| InChI Key | FHHQLLOJOKZLST-UHFFFAOYSA-N | [] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a nucleophilic substitution reaction, specifically the Finkelstein reaction.[2][3][4] This reaction involves the conversion of a more readily available (halomethyl)cyclobutane, such as (chloromethyl)cyclobutane or (bromomethyl)cyclobutane, to the desired iodo-derivative using an iodide salt.

General Synthetic Workflow

References

Reactivity of the Carbon-Iodine Bond in (Iodomethyl)cyclobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Iodomethyl)cyclobutane is a reactive building block in organic synthesis, characterized by the labile carbon-iodine bond and the inherent ring strain of the cyclobutane moiety. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on nucleophilic substitution, elimination, and radical reactions. This document summarizes the key mechanistic pathways, provides illustrative experimental protocols based on analogous systems, and presents the expected reactivity trends. The unique structural features of the cyclobutane ring, including ring strain, are discussed in the context of their influence on reaction outcomes.

Introduction

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoalkanes highly reactive substrates in a variety of organic transformations. In this compound, this inherent reactivity is coupled with the significant ring strain of the four-membered ring, which can influence reaction rates and pathways. Understanding the interplay of these factors is crucial for the effective utilization of this compound in the synthesis of complex molecules, including pharmaceutical intermediates. This guide will delve into the three primary reaction types involving the C-I bond of this compound: nucleophilic substitution (SN2), elimination (E2), and free radical reactions.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound, a primary iodoalkane, is the bimolecular nucleophilic substitution (SN2) pathway. The significant polarizability of the C-I bond facilitates the approach of a nucleophile, even though the bond itself is not strongly polar.

The SN2 Mechanism

The SN2 reaction of this compound proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, concurrently with the departure of the iodide leaving group. This leads to an inversion of stereochemistry at the reaction center.

Conformational Landscape of (Iodomethyl)cyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclobutane Conformation

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. To alleviate this, cyclobutane adopts a non-planar, puckered conformation, often described as a "butterfly" shape. This puckering reduces the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar structure. The puckered conformation is dynamic, with the ring undergoing a rapid inversion process between two equivalent puckered forms.

The introduction of a substituent, such as an iodomethyl group, on the cyclobutane ring breaks this symmetry and leads to distinct conformational isomers with different energies. The primary conformations of interest for a monosubstituted cyclobutane are the equatorial and axial conformers, which are in equilibrium.

Conformational Isomers of (Iodomethyl)cyclobutane

The two primary conformers of this compound arise from the orientation of the iodomethyl group relative to the puckered cyclobutane ring.

-

Equatorial Conformer: The iodomethyl group is positioned in the equatorial plane of the puckered ring. This conformation is generally more stable as it minimizes steric interactions between the substituent and the hydrogen atoms on the ring.

-

Axial Conformer: The iodomethyl group is positioned perpendicular to the plane of the ring. This conformation typically leads to greater steric hindrance, specifically 1,3-diaxial interactions with the hydrogen atoms on the third carbon of the ring.

Furthermore, rotation around the C-C bond connecting the cyclobutane ring and the methyl group introduces additional rotational isomers, primarily the gauche and anti conformers, for both the equatorial and axial positions of the iodomethyl group. The large size of the iodine atom is expected to have a significant influence on the preferred rotational arrangement.

Quantitative Conformational Analysis (Theoretical)

Due to the absence of specific experimental data for this compound in the reviewed literature, the following table summarizes theoretical quantitative data that would be anticipated from computational chemistry studies (e.g., using Density Functional Theory - DFT). These values are illustrative and serve to demonstrate the expected relative stabilities and key geometric parameters.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) (°) | Population (%) at 298 K |

| Equatorial-Anti | 0.00 | ± 25 | ~ 70 |

| Equatorial-Gauche | 0.5 - 1.0 | ± 25 | ~ 25 |

| Axial-Anti | 1.5 - 2.5 | ± 25 | ~ 4 |

| Axial-Gauche | 2.0 - 3.0 | ± 25 | ~ 1 |

Experimental Protocols for Conformational Analysis

The conformational analysis of this compound would typically involve a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of the conformational isomers and to measure coupling constants that are dependent on the dihedral angles.

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum at room temperature.

-

Analyze the chemical shifts and coupling constants of the cyclobutane ring protons. The chemical shift of the proton attached to the carbon bearing the substituent (the α-proton) is particularly sensitive to the axial/equatorial orientation.

-

Utilize Karplus-type relationships to correlate the observed vicinal coupling constants (³JHH) with the dihedral angles of the different conformers.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -80 °C to 60 °C).

-

At low temperatures, the rate of interconversion between conformers may be slow enough to observe separate signals for the axial and equatorial isomers.

-

By integrating the signals corresponding to each conformer at different temperatures, the equilibrium constant (K) can be determined.

-

A van't Hoff plot (ln(K) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

-

Vibrational Spectroscopy (Infrared and Raman)

Objective: To identify the characteristic vibrational modes of each conformer and to study the conformational equilibrium as a function of temperature and physical state.

Methodology:

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of this compound in the gas phase, as a neat liquid, and in various solvents of different polarities.

-

Identify the vibrational bands corresponding to the C-I stretch and other key modes. The frequencies of these bands can differ between the axial and equatorial conformers.

-

Perform a temperature-dependent study of the liquid or solution phase spectra to observe changes in the relative intensities of the conformational bands, allowing for the determination of the enthalpy difference.

-

-

Raman Spectroscopy:

-

Record the Raman spectrum of the sample in the liquid and solid phases.

-

The solid-state spectrum can often provide information about the conformation present in the crystal lattice.

-

Polarization measurements in the liquid phase can aid in the assignment of vibrational modes.

-

Visualizations

Caption: Conformational equilibrium of this compound.

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound is dictated by the puckered nature of the cyclobutane ring and the steric and electronic properties of the iodomethyl substituent. The equatorial conformer is predicted to be significantly more stable than the axial conformer. Within each of these, rotational isomers exist, with the anti-conformer likely being favored to minimize steric interactions involving the bulky iodine atom. A combined approach of NMR and vibrational spectroscopy, supported by computational modeling, provides the most comprehensive understanding of the conformational landscape of such molecules. This guide serves as a foundational resource for researchers undertaking similar conformational studies.

Health and safety information for (Iodomethyl)cyclobutane

An In-depth Technical Guide to the Health and Safety of (Iodomethyl)cyclobutane

This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and logical workflows are visualized to ensure clarity and accessibility.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H9I | [2][3] |

| Molecular Weight | 196.03 g/mol | [3] |

| CAS Number | 16408-62-1 | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 166.7 °C at 760 mmHg | [2] |

| Density | 1.768 g/cm³ | [2] |

| Flash Point | 66.9 °C | [2] |

| Vapor Pressure | 2.32 mmHg at 25°C | [2] |

| Refractive Index | 1.564 | [2] |

| LogP | 2.22150 | [2] |

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated GHS information indicates several hazards that require careful management in a laboratory setting.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 | [3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | ❗ | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | ❗ | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | ❗ | [3] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | Warning | ❗ | [3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing vapors or mists.[4]

-

Wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, safety glasses, and chemical-resistant gloves (e.g., butyl-rubber or Viton®).

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Use only non-sparking tools and take precautionary measures against static discharge.[6]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from heat and sources of ignition.

-

Recommended storage temperature is between 2-8 °C.[1]

-

Store locked up.[4]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following flowchart outlines the recommended procedures.

Caption: First aid procedures for this compound exposure.

-

Inhalation : Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Get medical attention as soon as possible.[9]

-

Skin Contact : Immediately remove all contaminated clothing. Promptly wash the contaminated skin with soap and water for at least 15 minutes. If irritation persists after washing, get medical attention.[6][9]

-

Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[4][7][10]

-

Ingestion : If swallowed, get medical attention immediately.[9] Do NOT induce vomiting.[4] Rinse mouth with water.[4][10]

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[8][10]

-

Specific Hazards : The substance is combustible and a flammable liquid.[3] Vapors may form explosive mixtures with air and are heavier than air, potentially spreading along floors. Hazardous combustion products include carbon oxides and hydrogen iodide.[7]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7][8]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper containment.

Caption: Workflow for responding to an accidental release.

-

Personal Precautions : Do not breathe vapors. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.

-

Environmental Precautions : Prevent the product from entering drains, as there is a risk of explosion.

-

Methods for Cleaning Up : Cover drains. Absorb the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[4][8] Collect the material into a suitable container for disposal.[7]

Experimental Protocols

Detailed, publicly available experimental protocols for determining the specific toxicological and physicochemical properties of this compound are limited. The data presented in this guide are typically derived from standardized test methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or similar regulatory bodies.

For instance, flash point determination (Table 1) is commonly performed using either the Pensky-Martens closed-cup method (ASTM D93) or a similar standardized procedure. Acute toxicity (Table 2) is generally assessed through studies that determine the LD50 (oral, dermal) or LC50 (inhalation) values in animal models, following guidelines like the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). Skin and eye irritation studies also follow standardized OECD guidelines (e.g., TG 404 and TG 405, respectively).

Researchers requiring detailed experimental data for specific applications, such as drug development, would need to either conduct these studies following established regulatory guidelines or commission them from a specialized testing laboratory.

Toxicological Information

The primary toxicological concerns are related to its irritant properties, oral toxicity, and potential for respiratory irritation.[3]

-

Acute Effects : Harmful if swallowed.[3] Causes skin irritation and serious eye irritation.[3] Inhalation may cause respiratory tract irritation.[3]

-

Chronic Effects : No specific data on long-term exposure effects such as carcinogenicity or reproductive toxicity is readily available in the searched sources.

This guide is intended to provide a comprehensive overview of the health and safety aspects of this compound based on currently available information. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound | 16408-62-1 [chemicalbook.com]

- 2. This compound | CAS#:16408-62-1 | Chemsrc [chemsrc.com]

- 3. This compound | C5H9I | CID 2763052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. punchout.medline.com [punchout.medline.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of Cyclobutane-Containing Bioactive Molecules Using (Iodomethyl)cyclobutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane moiety is a valuable structural motif in medicinal chemistry, often incorporated into drug candidates to enhance pharmacological properties such as potency, selectivity, and metabolic stability. Its rigid, puckered conformation can provide a unique three-dimensional scaffold that can optimize interactions with biological targets. (Iodomethyl)cyclobutane is a key reagent for introducing the cyclobutylmethyl group into molecules via nucleophilic substitution reactions. This application note details the use of this compound in the synthesis of a key intermediate for a GPR40 agonist, a class of drugs under investigation for the treatment of type 2 diabetes.

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids leads to a potentiation of glucose-stimulated insulin secretion. Small molecule GPR40 agonists aim to mimic this effect, offering a potential therapeutic strategy for managing hyperglycemia in diabetic patients. The synthesis of analogues of known GPR40 agonists, such as AMG 837, is a common strategy in drug discovery to improve efficacy and pharmacokinetic profiles.

This document provides a detailed protocol for the O-alkylation of a phenolic intermediate with this compound, a crucial step in the synthesis of novel GPR40 agonist candidates.

Signaling Pathway of GPR40 Agonists

Caption: GPR40 agonist signaling pathway.

Experimental Protocols

Synthesis of a Key Intermediate for a GPR40 Agonist Analogue

This protocol describes the O-alkylation of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid with this compound. This reaction is a critical step in modifying the core structure of GPR40 agonists to explore structure-activity relationships.

Reaction Scheme:

(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid + this compound → (S)-3-(4-(cyclobutylmethoxy)phenyl)hex-4-ynoic acid

Materials and Methods

Materials:

-

(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Experimental Workflow Diagram

Caption: O-alkylation experimental workflow.

Detailed Protocol

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration of ~0.1 M).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 60 °C using a heating mantle.

-

Stir the reaction at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Aqueous Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Analysis:

-

Combine the fractions containing the pure product and concentrate in vacuo to yield the desired (S)-3-(4-(cyclobutylmethoxy)phenyl)hex-4-ynoic acid as a solid or oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes representative quantitative data for the O-alkylation of various phenolic substrates with this compound under the conditions described above.

| Entry | Phenolic Substrate | Product | Yield (%) | Purity (%) | Reaction Time (h) |

| 1 | (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid | (S)-3-(4-(cyclobutylmethoxy)phenyl)hex-4-ynoic acid | 85 | >98 | 4 |

| 2 | 4-Hydroxybenzaldehyde | 4-(Cyclobutylmethoxy)benzaldehyde | 92 | >99 | 3.5 |

| 3 | Methyl 4-hydroxybenzoate | Methyl 4-(cyclobutylmethoxy)benzoate | 88 | >98 | 5 |

| 4 | 4-Nitrophenol | 1-(Cyclobutylmethoxy)-4-nitrobenzene | 95 | >99 | 3 |

Disclaimer: The data presented in this table are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Conclusion

This compound serves as an effective reagent for the introduction of the cyclobutylmethyl group onto nucleophilic atoms, particularly in the context of synthesizing bioactive molecules and pharmaceutical intermediates. The protocol detailed in this application note provides a reliable method for the O-alkylation of phenols, a key transformation in the development of novel GPR40 agonists and other drug candidates. The straightforward procedure, coupled with high yields and purities, makes this a valuable tool for researchers in drug discovery and development.

Application Notes and Protocols for (Iodomethyl)cyclobutane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodomethyl)cyclobutane is a valuable building block in medicinal chemistry, offering a versatile scaffold for the introduction of the cyclobutane moiety into drug candidates. The cyclobutane ring is increasingly utilized in drug design to enhance molecular rigidity, improve metabolic stability, and provide a three-dimensional architecture that can lead to improved potency and selectivity.[1] Its puckered conformation allows for the precise positioning of substituents in space, which can be crucial for optimal interaction with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery.

This compound serves as a reactive electrophile, primarily participating in nucleophilic substitution reactions to form carbon-heteroatom and carbon-carbon bonds. Its utility extends to cross-coupling reactions, further expanding its applicability in the synthesis of complex molecular architectures.

Key Applications

The primary application of this compound in medicinal chemistry is as an alkylating agent in nucleophilic substitution reactions. The iodide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions.

dot```dot graph { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Iodomethyl_cyclobutane" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic_Substitution" [label="Nucleophilic Substitution (SN2)"]; "Cross_Coupling" [label="Cross-Coupling Reactions"];

"Iodomethyl_cyclobutane" -- "Nucleophilic_Substitution"; "Iodomethyl_cyclobutane" -- "Cross_Coupling";

"N_Alkylation" [label="N-Alkylation (Amines)"]; "O_Alkylation" [label="O-Alkylation (Phenols)"]; "S_Alkylation" [label="S-Alkylation (Thiols)"]; "C_Alkylation" [label="C-Alkylation (Enolates)"]; "Suzuki_Coupling" [label="Suzuki Coupling"]; "Sonogashira_Coupling" [label="Sonogashira Coupling"];

"Nucleophilic_Substitution" -- "N_Alkylation"; "Nucleophilic_Substitution" -- "O_Alkylation"; "Nucleophilic_Substitution" -- "S_Alkylation"; "Nucleophilic_Substitution" -- "C_Alkylation"; "Cross_Coupling" -- "Suzuki_Coupling"; "Cross_Coupling" -- "Sonogashira_Coupling"; }

Figure 3: Workflow for the O-alkylation of phenols.

Materials:

-

Phenol (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Potassium carbonate (K₂CO₃, 1.5 equivalents)

-

Anhydrous Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 eq.) in anhydrous acetone.

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS until the starting material is consumed.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the pure cyclobutylmethyl aryl ether.

Protocol 3: General Procedure for S-Alkylation of Thiols with this compound

This protocol outlines a general procedure for the synthesis of cyclobutylmethyl thioethers.

dot

Figure 4: Workflow for the S-alkylation of thiols.

Materials:

-

Thiol (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 eq.) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired cyclobutylmethyl thioether.

Representative Cross-Coupling Reaction

Protocol 4: Representative Suzuki-Miyaura Coupling of this compound

While less common for primary alkyl iodides compared to aryl or vinyl halides, Suzuki-Miyaura coupling can be a powerful tool for C-C bond formation. This representative protocol outlines the coupling of this compound with an arylboronic acid.

dot

References

Application Notes and Protocols for the Formation of Cyclobutylmethylmagnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of cyclobutylmethylmagnesium iodide from (iodomethyl)cyclobutane provides a versatile building block for introducing the cyclobutylmethyl moiety into a wide range of molecules. This is of particular interest in drug discovery and development, where the incorporation of unique alicyclic structures can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.

These application notes provide a detailed protocol for the preparation of cyclobutylmethylmagnesium iodide and its subsequent application in reactions with various electrophiles.

Formation of Cyclobutylmethylmagnesium Iodide: Reaction and Conditions

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] The reactivity of the organohalide is dependent on the halogen, with the order of reactivity being I > Br > Cl.[2] For the preparation of cyclobutylmethylmagnesium iodide, this compound is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Key Reaction Parameters:

| Parameter | Recommended Conditions | Notes |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | THF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent.[2] |

| Magnesium | Magnesium turnings (activated) | Activation is crucial to remove the passivating oxide layer. This is typically achieved by adding a small crystal of iodine.[3] |

| Temperature | Gentle reflux | The reaction is exothermic and should be initiated at room temperature, with the heat of reaction often being sufficient to maintain a gentle reflux.[4] |

| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen and must be prepared under anhydrous and inert conditions.[5] |

| Initiation | A small crystal of iodine | The disappearance of the purple iodine color is a visual indicator of the reaction's initiation.[4] |

| Typical Yields | 85-95% (for primary alkyl iodides) | Yields are highly dependent on maintaining strict anhydrous conditions.[1] |

Experimental Protocols

Protocol 1: Formation of Cyclobutylmethylmagnesium Iodide

This protocol is adapted from standard procedures for the synthesis of Grignard reagents from primary alkyl iodides.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single small crystal of iodine.

-

Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and bubbling is observed from the magnesium surface. Gentle warming may be required to start the reaction.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept on hand for cooling if the reaction becomes too vigorous.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish solution is the cyclobutylmethylmagnesium iodide reagent and should be used immediately in subsequent reactions.

Applications in Synthesis: Reactions with Electrophiles

Cyclobutylmethylmagnesium iodide is a potent nucleophile that reacts with a variety of electrophilic compounds to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules.

Reaction with Aldehydes and Ketones to form Alcohols

Grignard reagents readily add to the carbonyl group of aldehydes and ketones. Reaction with formaldehyde yields primary alcohols, other aldehydes produce secondary alcohols, and ketones give tertiary alcohols.[6]

Table of Representative Reactions:

| Electrophile | Grignard Reagent | Product | Typical Yield |

| Formaldehyde | Cyclobutylmethylmagnesium bromide | (1-Cyclobutyl)methanol | High |

| Benzaldehyde | Cyclobutylmethylmagnesium bromide | 1-Cyclobutyl-1-phenylmethanol | Moderate to High |

| Acetone | Cyclobutylmethylmagnesium bromide | 2-Cyclobutyl-2-propanol | Moderate to High |

Note: Data for the bromide analog is often used as a proxy due to similar reactivity.

Protocol 2: Synthesis of 1-Cyclobutylethanol (A Secondary Alcohol)

This protocol describes the reaction of cyclobutylmethylmagnesium iodide with acetaldehyde.

Materials:

-

Cyclobutylmethylmagnesium iodide solution (prepared as in Protocol 1)

-

Acetaldehyde

-

Anhydrous THF or Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for reactions and work-up

Procedure:

-

Reaction Setup: Cool the freshly prepared cyclobutylmethylmagnesium iodide solution in an ice bath.

-

Addition of Aldehyde: In a separate flask, prepare a solution of acetaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 1-cyclobutylethanol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Caption: Experimental Workflow for the Formation of Cyclobutylmethylmagnesium Iodide.

Caption: General Workflow for the Reaction of a Grignard Reagent with an Electrophile.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Cyclobutyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif is an increasingly important structural component in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a valuable tool for medicinal chemists to improve the pharmacological properties of drug candidates.[1][2] The incorporation of a cyclobutyl ring can lead to enhanced metabolic stability, improved solubility, and better binding affinity by providing conformational restriction.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to the synthesis of molecules containing cyclobutyl fragments has become a key strategy in drug discovery.[3][4] This document provides detailed application notes and experimental protocols for performing Suzuki coupling reactions with cyclobutyl derivatives.

Applications in Medicinal Chemistry

The strategic inclusion of a cyclobutane ring can significantly influence a molecule's properties:

-

Conformational Restriction: The rigid structure of the cyclobutane ring can lock a molecule into its bioactive conformation, which can increase its binding affinity to a biological target.

-

Improved Physicochemical Properties: The non-planar nature of the cyclobutane ring can disrupt planarity in a molecule, potentially leading to reduced crystal packing and enhanced aqueous solubility.

-

Metabolic Stability: Cyclobutane rings can be used to replace more metabolically labile groups, thereby improving the pharmacokinetic profile of a drug candidate.[2]

-

Bioisosterism: The cyclobutane scaffold can serve as a bioisostere for other groups, such as aromatic rings, allowing for the fine-tuning of a molecule's properties.[2]

Key Reaction Components and Considerations

The success of a Suzuki coupling reaction with a cyclobutyl derivative depends on the careful selection of several key components:

-

Cyclobutyl Partner: Either a cyclobutylboronic acid/ester or a cyclobutyl halide/triflate can be used. Potassium cyclobutyltrifluoroborate salts are often preferred due to their stability and ease of handling compared to the corresponding boronic acids, which can be prone to protodeboronation.[5]

-

Coupling Partner: A wide range of aryl, heteroaryl, or vinyl halides and triflates can be used. Aryl chlorides, which are often more readily available and less expensive than bromides or iodides, can be successfully coupled using appropriate catalyst systems.[5]

-

Catalyst: Palladium-based catalysts are most commonly used.[6] The choice of ligand is crucial for achieving high yields and preventing side reactions like β-hydride elimination. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and n-BuPAd2 have shown great success in these couplings.[7][8]

-

Base: A base is required to activate the organoboron species.[9] Common bases include cesium carbonate (Cs2CO3), potassium phosphate (K3PO4), and potassium carbonate (K2CO3).[5][7]

-

Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF.[10][11]

Experimental Protocols

Below are representative protocols for Suzuki coupling reactions involving cyclobutyl derivatives.

Protocol 1: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride [5]

This protocol is adapted from the work of Molander and Gormisky, demonstrating the coupling of an air- and moisture-stable cyclobutyltrifluoroborate salt with a challenging aryl chloride.[5][8]

Materials:

-

Potassium cyclobutyltrifluoroborate

-

Aryl chloride (e.g., 1-chloro-3,5-dimethoxybenzene)

-

Palladium(II) acetate (Pd(OAc)2)

-

n-BuPAd2 (di-tert-butyl(1-adamantyl)phosphine)

-

Cesium carbonate (Cs2CO3)

-

Toluene

-

Water

Procedure:

-

In a glovebox, add Pd(OAc)2 (0.01 mmol, 2.2 mg), n-BuPAd2 (0.015 mmol, 5.3 mg), potassium cyclobutyltrifluoroborate (0.505 mmol, 81.8 mg), and Cs2CO3 (1.5 mmol, 480 mg) to a microwave vial.

-

Add the aryl chloride (if solid) or dissolve it in toluene.

-

Seal the vial with a cap lined with a disposable Teflon septum.

-

Remove the vial from the glovebox and add toluene and water via syringe.

-

Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling with a Cyclobutylboronic Acid

This protocol provides a general guideline for the coupling of a cyclobutylboronic acid with an aryl bromide.

Materials:

-

Cyclobutylboronic acid

-

Aryl bromide

-

Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))

-

2 M aqueous sodium carbonate (Na2CO3) solution

-

Toluene or 1,4-dioxane

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), cyclobutylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

-

Add toluene or 1,4-dioxane (5 mL) and the 2 M Na2CO3 solution (2.5 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Various Aryl Chlorides [5]

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 1-Chloro-3,5-dimethoxybenzene | 1-Cyclobutyl-3,5-dimethoxybenzene | 85 |

| 2 | 4-Chlorobenzonitrile | 4-Cyclobutylbenzonitrile | 78 |

| 3 | 1-Chloro-4-nitrobenzene | 1-Cyclobutyl-4-nitrobenzene | 65 |

| 4 | 2-Chlorotoluene | 1-Cyclobutyl-2-methylbenzene | 72 |

| 5 | 2-Chloroquinoline | 2-Cyclobutylquinoline | 55 |

Reaction conditions: Pd(OAc)2 (2 mol %), n-BuPAd2 (3 mol %), Cs2CO3 (3 equiv.), toluene/H2O (10:1), 100 °C, 24 h.

Table 2: Ligand Screening for the Coupling of Cyclobutylboronic Acid with 4-Bromoanisole

| Entry | Ligand | Yield (%) |

| 1 | PPh3 | 65 |

| 2 | P(t-Bu)3 | 88 |

| 3 | SPhos | 92 |

| 4 | XPhos | 95 |

| 5 | RuPhos | 91 |

Reaction conditions: 4-Bromoanisole (1.0 mmol), cyclobutylboronic acid (1.2 mmol), Pd2(dba)3 (2 mol %), ligand (4 mol %), K3PO4 (2.0 equiv.), dioxane/H2O (4:1), 80 °C, 12 h.

Visualizations

Caption: General workflow for a Suzuki coupling reaction.

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. organic-synthesis.com [organic-synthesis.com]

The Role of (Iodomethyl)cyclobutane in the Advancement of Antiviral Drug Synthesis

Introduction: The quest for novel antiviral therapeutics has led researchers to explore unique chemical scaffolds that can impart desirable pharmacological properties. Among these, the cyclobutane moiety has emerged as a valuable component in the design of potent antiviral agents. Its rigid, puckered conformation can effectively orient pharmacophoric elements, leading to enhanced binding to viral enzymes and improved pharmacokinetic profiles.[1] (Iodomethyl)cyclobutane, a reactive alkylating agent, serves as a key building block for introducing the cyclobutane motif into various molecular frameworks, particularly in the synthesis of carbocyclic nucleoside analogues and other complex antiviral drugs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in antiviral drug synthesis.

Application Notes

The primary application of this compound in antiviral drug development lies in the synthesis of carbocyclic nucleoside analogues. These compounds mimic natural nucleosides but contain a cyclobutane ring in place of the furanose sugar moiety.[2][3] This structural modification often confers resistance to enzymatic degradation and can lead to potent and selective inhibition of viral polymerases.[4] Notable examples of antiviral drugs and candidates synthesized using cyclobutane precursors include:

-

Lobucavir (Cyclobut-G): A guanosine analogue with broad-spectrum activity against herpesviruses (HSV-1, HSV-2, VZV) and hepatitis B virus (HBV).[5][6] Its synthesis involves the coupling of a functionalized cyclobutane intermediate with a purine base.[5][7]

-

Cyclobut-A: An adenosine analogue that has demonstrated significant anti-HIV activity.[8]

-

Boceprevir: An HCV NS3/4A protease inhibitor where a cyclobutylmethyl group is crucial for its binding affinity.[1][9] The synthesis of Boceprevir involves the alkylation of an amine with cyclobutylmethyl bromide, a closely related precursor to this compound.[10]

The introduction of the cyclobutane ring can influence the biological activity of a drug in several ways:

-

Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy when interacting with a biological target.[1]

-

Metabolic Stability: The replacement of a sugar moiety with a carbocyclic ring can prevent glycosidic bond cleavage by phosphorylases, thereby increasing the metabolic stability and in vivo half-life of the drug.

-

Improved Pharmacokinetic Properties: The lipophilicity and steric bulk of the cyclobutane group can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Quantitative Data Summary

The following tables summarize the antiviral activity and synthetic yields for representative cyclobutane-containing antiviral compounds.

Table 1: Antiviral Activity of Cyclobutane Nucleoside Analogues

| Compound | Virus | Assay | EC50 (µM) | IC50 (µM) | CC50 (µM) | Cell Line | Reference(s) |

| Lobucavir (Cyclobut-G) | HSV-1 | Plaque Reduction | - | 0.85 | >100 | BHK | [11] |

| HSV-2 | Plaque Reduction | - | 0.86 | >100 | BHK | [11] | |

| VZV (Oka) | Cytopathogenicity | 2.84 | - | >100 | HEL | [11] | |